N-Acetylprocainamide, also known as acecainide, is an active metabolite of the antiarrhythmic drug procainamide. It belongs to the Class III antiarrhythmic agents, primarily exhibiting its effects by prolonging the duration of the cardiac action potential. N-Acetylprocainamide has been the subject of scientific research for its potential as an antiarrhythmic agent and its distinct pharmacological profile compared to procainamide.
N-Acetylprocainamide is a pharmacologically active compound that serves as a metabolite of procainamide, an antiarrhythmic medication. It is classified as a Class III antiarrhythmic agent, which means it primarily works by blocking potassium channels and prolonging the cardiac action potential. This compound is particularly relevant in the treatment of certain types of tachyarrhythmias, where it helps to stabilize heart rhythm.
N-Acetylprocainamide is derived from procainamide through metabolic processes in the liver, specifically via the action of the enzyme N-acetyltransferase. This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to procainamide, resulting in N-acetylprocainamide formation. The presence of genetic polymorphisms in N-acetyltransferase can affect the metabolism and efficacy of procainamide and its metabolite .
The synthesis of N-acetylprocainamide occurs naturally through the metabolic conversion of procainamide. This process primarily involves acetylation, where an acetyl group is introduced into the procainamide molecule.
The enzymatic reaction is facilitated by N-acetyltransferase, which varies among individuals due to genetic factors. The reaction can be summarized as follows:
This reaction highlights the role of acetyl-CoA as a donor of the acetyl group, resulting in N-acetylprocainamide and coenzyme A as products .
The molecular formula for N-acetylprocainamide is , with a molar mass of approximately 278.34 g/mol. Its structure includes an aromatic ring, an amide functional group, and an acetoxy group attached to the nitrogen atom.
N-Acetylprocainamide undergoes various chemical reactions typical for amides and aromatic compounds. Key reactions include:
These reactions can be monitored using chromatographic techniques such as high-performance liquid chromatography or gas chromatography to quantify levels in biological samples .
N-Acetylprocainamide primarily functions by blocking potassium channels in cardiac cells, which leads to:
By increasing the duration of the cardiac action potential, N-acetylprocainamide helps manage tachyarrhythmias effectively .
Relevant physicochemical parameters indicate that N-acetylprocainamide has favorable properties for therapeutic applications due to its moderate lipophilicity and solubility profile .
N-Acetylprocainamide is primarily used in clinical settings for:
Research indicates that monitoring both procainamide and its metabolite is crucial for optimizing therapeutic regimens and minimizing adverse effects .
N-Acetylprocainamide (NAPA, acecainide) is a pharmacologically active metabolite of procainamide with the systematic name 4-acetylamino-N-(2-diethylaminoethyl)benzamide. Its molecular formula is C₁₅H₂₃N₃O₂, yielding a molecular weight of 277.368 g/mol [1] [9]. The compound exists as a hydrochloride salt (CAS 34118-92-8) for pharmaceutical use, with a melting point of 184–186°C and high water solubility (50 mg/mL) [9] [10].
Key physicochemical parameters include:
Table 1: Molecular Properties of N-Acetylprocainamide
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₅H₂₃N₃O₂ | Crystalline structure |
Molecular Weight | 277.368 g/mol | Mass spectrometry |
Melting Point | 184–186°C | Hydrochloride salt form |
Water Solubility | 50 mg/mL | 25°C, aqueous buffer |
logP (Octanol/Water) | 0.62 | Computational modeling |
pKa | 9.2 | Potentiometric titration |
Protein Binding | 10% | Human plasma in vitro |
NAPA is primarily synthesized in vivo via enzymatic N-acetylation of procainamide, catalyzed by N-acetyltransferase 2 (NAT2) in the liver [1] [3]. This cytosolic enzyme transfers an acetyl group from acetyl-CoA to the primary amine of procainamide, forming an amide linkage. The reaction follows bimolecular nucleophilic substitution kinetics, where procainamide acts as the nucleophile attacking the electrophilic carbonyl carbon of acetyl-CoA [1].
Critical aspects of this biotransformation:
The core structural distinction between procainamide and NAPA is the replacement of the primary amine (–NH₂) with an acetamide group (–NHCOCH₃) at the para-position of the benzamide moiety [1] [5]. This modification induces significant electronic and steric changes:
Table 2: Structural and Functional Comparison of Procainamide and N-Acetylprocainamide
Parameter | Procainamide | N-Acetylprocainamide |
---|---|---|
Chemical Structure | Primary amine at benzamide position | Acetamide at benzamide position |
Antiarrhythmic Class | IA (mixed Na⁺/K⁺ blockade) | Predominantly III (K⁺ blockade) |
Vmax Inhibition (Guinea Pig) | IC₅₀ = 12.1 µM | IC₅₀ = 98.7 µM |
Action Potential Prolongation (HDT) | EC₅₀ = 45.3 µM | EC₅₀ = 215 µM |
Protein Binding | 15–20% | 10% |
Lipophilicity (logP) | 0.89 | 0.62 |
NAPA and procainamide exhibit fundamentally distinct electrophysiological actions:
Metabolic conversion to NAPA substantially alters pharmacokinetic parameters:
Table 3: Pharmacokinetic Comparison of Procainamide and N-Acetylprocainamide
Pharmacokinetic Parameter | Procainamide | N-Acetylprocainamide |
---|---|---|
Bioavailability | 75–95% (oral) | 85% (oral) |
Elimination Half-life | 2.5–4.7 hours | 6–15 hours |
Renal Excretion | 50–60% unchanged | 86.6% unchanged |
Volume of Distribution | 2.0 L/kg | 1.3–1.7 L/kg |
Active Metabolites | NAPA (via acetylation) | Procainamide (via deacetylation, <3%) |
Note: Data derived from human pharmacokinetic studies in healthy adults with normal renal function [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7